5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one
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Overview
Description
5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety
Mechanism of Action
Target of Action
For example, many drugs containing a pyridine ring are known to interact with G protein-coupled receptors, ion channels, or enzymes like cytochrome P450 .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a pyridine ring are involved in pathways related to signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Compounds containing a pyridine ring often have good bioavailability due to their ability to form hydrogen bonds, which can enhance absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one has been studied for various applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Similar in structure and often used in medicinal chemistry.
Thiadiazole derivatives: Share the thiadiazole ring and have similar chemical properties.
Uniqueness
5-(Pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one is unique due to its specific combination of a pyridine and thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(pyridin-3-ylmethyl)-3H-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-8-11-10-7(13-8)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHLQSUNUJDZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=NNC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697062-46-6 |
Source
|
Record name | 5-[(pyridin-3-yl)methyl]-2,3-dihydro-1,3,4-thiadiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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